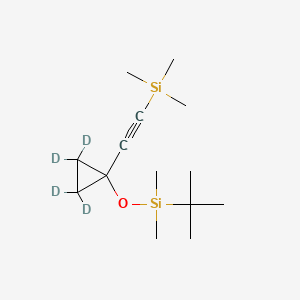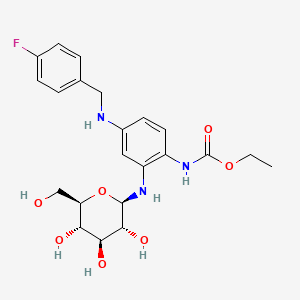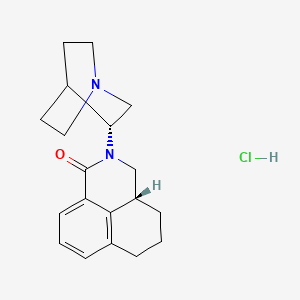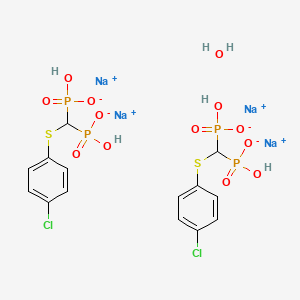
Cortisol 21-Sulfate Potassium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cortisol 21-Sulfate Potassium Salt is a derivative of cortisol, a steroid hormone produced by the adrenal cortex. . This compound is often used in scientific research due to its role in various physiological processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cortisol 21-Sulfate Potassium Salt is synthesized by the formal condensation of the hydroxy group at position 21 of cortisol with sulfuric acid . The reaction typically involves the use of sulfuric acid as a reagent under controlled conditions to ensure the formation of the sulfate ester.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Cortisol 21-Sulfate Potassium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
Scientific Research Applications
Cortisol 21-Sulfate Potassium Salt has a wide range of applications in scientific research:
Mechanism of Action
Cortisol 21-Sulfate Potassium Salt exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression that result in multiple downstream effects. These effects include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . The compound also plays a role in maintaining blood glucose levels through gluconeogenesis .
Comparison with Similar Compounds
Similar Compounds
Cortisol 21-Sulfate: The free acid form of Cortisol 21-Sulfate Potassium Salt, exhibiting comparable biological activity.
Cortisol 21-Sulfate Sodium Salt: Another salt form with similar applications and properties.
Uniqueness
This compound is unique due to its specific binding to intracellular transcortin and its distinct chemical structure, which allows for targeted research and therapeutic applications .
Properties
CAS No. |
152957-32-9 |
|---|---|
Molecular Formula |
C21H29KO8S |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
potassium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate |
InChI |
InChI=1S/C21H30O8S.K/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H,26,27,28);/q;+1/p-1/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 |
InChI Key |
DLVKTWUTPGRAOL-WDCKKOMHSA-M |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)[O-])O)C)O.[K+] |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)[O-])O)C)O.[K+] |
Synonyms |
(11β)-11,17-Dihydroxy-21-(sulfooxy)pregn-4-ene-3,20-dione Potassium Salt; Cortisol 21-(Hydrogen Sulfate) Potassium Salt; 11β,17-Dihydroxy-3,20-diketopregn-4-ene-21-yl Sulfate Potassium Salt; 11β,17α-Dihydroxy-3,20-diketopregn-4-ene-21-yl Sulfate Pota |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-YL)amino]hexanoate](/img/structure/B1146842.png)
